3-(4-hydroxyphenyl)prop-2-ynoic Acid

Descripción general

Descripción

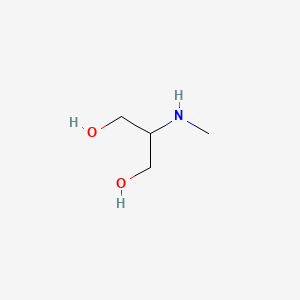

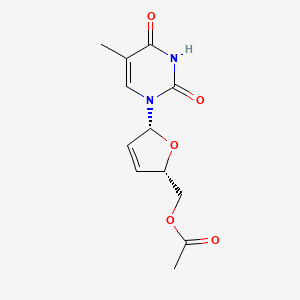

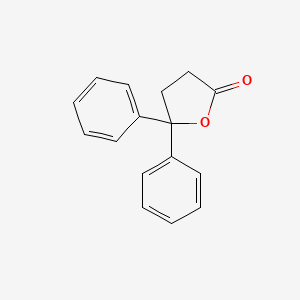

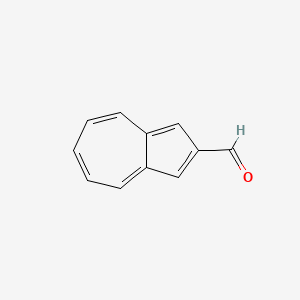

3-(4-hydroxyphenyl)prop-2-ynoic Acid, also known as p-Hydroxycinnamic acid, is a 2-hydroxy monocarboxylic acid . It is an acrylic acid in which the hydrogen at position 2 is substituted by a hydroxy group and a hydrogen at position 3 is substituted by a 4-hydroxyphenyl group .

Synthesis Analysis

The synthesis of this compound involves a biosynthetic sequence originating from 4-coumaric acid . Another method involves chemical synthesis, as seen in the creation of a phenyl-conjugated oligoene dye .Molecular Structure Analysis

The molecular formula of this compound is C9H8O3 . The InChI code is 1S/C9H6O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,(H,11,12) .Physical And Chemical Properties Analysis

This compound has a molar mass of 164.16 . It has a density of 1.1403 (rough estimate), a melting point of 214°C (dec.) (lit.), a boiling point of 231.61°C (rough estimate), and a flash point of 167.2°C . It is soluble in methanol, ethanol, DMSO, and other organic solvents .Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

3-(4-Hydroxyphenyl)prop-2-ynoic acid (HPPA) has been a subject of interest in chemical research. One study describes the synthesis of p-hydroxycinnamic acid derivatives and their interaction with bovine serum albumin, which involves HPPA as a crucial component (Meng et al., 2012). Another research focused on synthesizing and characterizing new compounds including HPPA and examining their electrochemical properties (Baskar et al., 2012).

Application in Materials Science

HPPA is explored in materials science for its role in enhancing polymer properties. In a study, HPPA was used as an organic modifier in layered double hydroxides for the preparation of bionanocomposites, showing its potential in creating biodegradable materials with improved thermal and mechanical properties (Totaro et al., 2017).

Biomedical and Pharmaceutical Applications

HPPA derivatives have shown potential in biomedical applications. For instance, their interaction with bovine serum albumin suggests possibilities in drug delivery and pharmaceutical formulations (Meng et al., 2012). The electrochemical properties of HPPA derivatives also indicate their potential use in corrosion inhibition, which is relevant in pharmaceutical manufacturing (Baskar et al., 2012).

Environmental Applications

The modification of polymers with HPPA derivatives could lead to environmentally friendly materials with enhanced properties. This aligns with the growing need for sustainable and biodegradable materials in various industries (Totaro et al., 2017).

Mecanismo De Acción

Target of Action

It is known to be a major microbial metabolite of procyanidin a2 .

Mode of Action

It has been shown to suppress macrophage foam cell formation . This suggests that it may interact with cellular targets involved in lipid metabolism and inflammation.

Biochemical Pathways

The compound appears to influence the pathways involved in lipid metabolism and inflammation. It promotes macrophage cholesterol efflux by up-regulating mRNA expressions of ABCA1 and SR-B1 . It also lowers the elevated levels of CD36 mRNA expression in ox-LDL-treated macrophage cells . Furthermore, it restricts the ox-LDL-induced cellular oxidative stress and inflammation via nuclear factor kappa-B pathways .

Pharmacokinetics

Its molecular weight of 16214 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

The compound inhibits the conversion of macrophages into foam cells by regulating cellular lipid metabolism and suppressing cellular oxidative stress and inflammation . This could potentially have therapeutic implications for conditions such as atherosclerosis.

Safety and Hazards

Direcciones Futuras

3-(4-hydroxyphenyl)prop-2-ynoic Acid has potential applications in the pharmaceutical and perfumery industries . Research is ongoing into its potential use as a glucose-lowering agent in Type 2 diabetes mellitus therapy . Further studies are needed to fully understand its potential applications and mechanisms of action.

Propiedades

IUPAC Name |

3-(4-hydroxyphenyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRULQDAIEXRSFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#CC(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443940 | |

| Record name | (4-hydroxyphenyl)propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

78589-65-8 | |

| Record name | (4-hydroxyphenyl)propynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Bis(2-chloroethyl)amino]ethanol](/img/structure/B3057203.png)

![{3-[(Oxiran-2-yl)methoxy]propyl}silane](/img/structure/B3057215.png)